molecular formula C14H10ClNO3 B1583536 2-[(3-Chlorophenyl)carbamoyl]benzoic acid CAS No. 5406-21-3

2-[(3-Chlorophenyl)carbamoyl]benzoic acid

Cat. No.: B1583536
CAS No.: 5406-21-3
M. Wt: 275.68 g/mol
InChI Key: XSSZPZGQMKGAKN-UHFFFAOYSA-N
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Description

“2-[(3-Chlorophenyl)carbamoyl]benzoic acid” is a chemical compound . Its molecular formula is C14H9ClNO3 . It is also known as “2-({3-[(3-Chlorophenyl)carbamoyl]phenyl}carbamoyl)benzoic acid” with a molecular formula of C21H15ClN2O4 .


Synthesis Analysis

The synthesis of “this compound” and similar compounds involves the use of phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds were characterized by spectral analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its molecular formula, C14H9ClNO3 . The average mass of the molecule is 274.680 Da .

Scientific Research Applications

Chemical Structure and Stability

The structures of carbamoyl benzoic acid derivatives, including those with chlorophenyl groups, are noted for their stability through extensive intra- and intermolecular hydrogen bonds. These bonds are formed via the sulfonamide and carbamoyl groups, contributing to the formation of polymeric chains. This molecular arrangement showcases their potential for medicinal applications due to their structural stability (Siddiqui et al., 2008).

Applications in Water Treatment

Carbamoyl benzoic acids have been explored for their potential in water treatment, specifically in coagulation-flocculation processes. They demonstrate an ability to bind with hazardous heavy metals such as lead, copper, and mercury, which are often found in metal plating wastewater. The effectiveness of these compounds in removing these metals suggests their utility in environmental remediation and water purification processes (Martinez-Quiroz et al., 2017).

Novel Synthetic Pathways

Research has been conducted on the synthesis of novel compounds related to 2-[(3-Chlorophenyl)carbamoyl]benzoic acid. These include efforts to create derivatives with potential applications in medicinal chemistry. For instance, new methodologies have been reported for synthesizing phthalide–carboxamide-bearing systems, indicating the compound’s relevance in synthetic organic chemistry (Ricaurte Rodríguez et al., 2022).

Environmental Monitoring

The compound has also been identified in environmental monitoring studies, specifically in the context of detecting pyrethroid metabolites in human urine. This suggests its relevance in environmental health and safety assessments, where tracking exposure to certain chemicals is critical (Arrebola et al., 1999).

Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives, including chlorobenzoic acids, are important for understanding drug substances' thermodynamic behavior. Their phase behavior in mixtures with water and organic solvents is crucial for pharmaceutical process design, indicating the compound's significance in drug development and production (Reschke et al., 2016).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye damage, and causes damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZPZGQMKGAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278298
Record name 2-[(3-Chlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5406-21-3
Record name 5406-21-3
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Record name 5406-21-3
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Record name 2-[(3-Chlorophenyl)carbamoyl]benzoic acid
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Record name N-(3-CHLOROPHENYL)PHTHALAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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